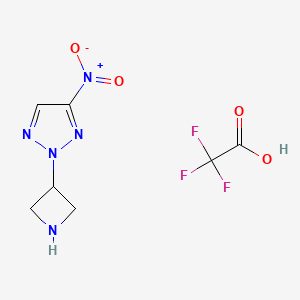
2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole; trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of an azetidine ring, a nitro group, and a triazole ring, combined with trifluoroacetic acid. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole; trifluoroacetic acid typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The nitro group is then introduced through nitration reactions, and the triazole ring is formed via cycloaddition reactions. The final step involves the addition of trifluoroacetic acid to the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-pressure reactors and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole; trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole; trifluoroacetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazole ring can interact with enzymes and receptors. The azetidine ring provides structural stability and can influence the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(azetidin-3-yl)-2-methoxyacetic acid; trifluoroacetic acid
- azetidin-3-yl methanesulfonate; trifluoroacetic acid
- 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid; trifluoroacetic acid
Uniqueness
2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole; trifluoroacetic acid is unique due to the presence of the nitro group and the triazole ring, which are not commonly found together in similar compounds. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H8F3N5O4 |
|---|---|
Molecular Weight |
283.17 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-4-nitrotriazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7N5O2.C2HF3O2/c11-10(12)5-3-7-9(8-5)4-1-6-2-4;3-2(4,5)1(6)7/h3-4,6H,1-2H2;(H,6,7) |
InChI Key |
ULOQHGBZGBSHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2N=CC(=N2)[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















